molecular formula C5H3F9O B3042106 2,2,3,3,4,4,4-Heptafluorobutyl difluoromethylether CAS No. 50428-19-8

2,2,3,3,4,4,4-Heptafluorobutyl difluoromethylether

Cat. No.: B3042106
CAS No.: 50428-19-8
M. Wt: 250.06 g/mol
InChI Key: QDWBWHGTTUZIIT-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutyl difluoromethylether is a fluorinated ether compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy to the compound. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl difluoromethylether typically involves the reaction of heptafluorobutyl alcohol with difluoromethyl ether under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluorobutyl difluoromethylether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated acids or ketones.

    Reduction: Reduction reactions can yield fluorinated alcohols or hydrocarbons.

    Substitution: The ether can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include fluorinated acids, alcohols, ketones, and substituted ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutyl difluoromethylether finds applications in various fields of scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high thermal stability and chemical inertness.

    Biology: The compound is employed in the development of fluorinated biomolecules and probes for imaging and diagnostic purposes.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility and low toxicity.

    Industry: The compound is utilized in the production of specialty polymers, coatings, and lubricants, where its unique properties enhance performance and durability.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,4-Heptafluorobutyl difluoromethylether exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms increases the compound’s electronegativity, leading to strong interactions with other molecules. This results in enhanced stability and resistance to degradation. The compound’s low surface energy also contributes to its effectiveness in reducing friction and wear in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: A fluorinated monomer used in the production of low refractive index optical materials and various optoelectronics.

    2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Another fluorinated monomer with applications in the development of specialty polymers and coatings.

    2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate: A fluorinated sulfonate used in organic synthesis and as a reagent in various chemical reactions.

Uniqueness

2,2,3,3,4,4,4-Heptafluorobutyl difluoromethylether stands out due to its ether linkage, which imparts unique solubility and reactivity characteristics. Unlike the methacrylate and acrylate derivatives, the difluoromethylether is more chemically inert and exhibits lower reactivity, making it suitable for applications requiring high stability and resistance to harsh conditions.

Properties

IUPAC Name

4-(difluoromethoxy)-1,1,1,2,2,3,3-heptafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F9O/c6-2(7)15-1-3(8,9)4(10,11)5(12,13)14/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWBWHGTTUZIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F9O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60895217
Record name 4-(Difluoromethoxy)-1,1,1,2,2,3,3-heptafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50428-19-8
Record name 4-(Difluoromethoxy)-1,1,1,2,2,3,3-heptafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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